molecular formula C14H10BrN3OS B13695620 4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide

4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide

Cat. No.: B13695620
M. Wt: 348.22 g/mol
InChI Key: GLTFQWJCSYZGTA-UHFFFAOYSA-N
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Description

4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzamide group attached to a benzothiazole ring, which is further substituted with a bromine atom and an amino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable brominated precursor. This reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where the bromine atom on the benzothiazole ring is replaced by an amino group. This reaction often requires the use of a strong base, such as sodium hydroxide, and is carried out at elevated temperatures.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction. This can be achieved by reacting the amino-substituted benzothiazole with benzoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide group to an amine.

    Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols, alkoxides; reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazoles

Scientific Research Applications

4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-N-(6-bromo-2-benzothiazolyl)benzamide can be compared with other similar compounds, such as:

    4-(6-Bromo-2-benzothiazolyl)benzenamine: This compound is similar in structure but lacks the benzamide group. It is used as a PET tracer for diagnosing neurological diseases.

    4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine: This compound has a methyl group instead of an amino group and is used as an amyloid imaging agent.

    Benzenamine, 4-(6-methyl-2-benzothiazolyl): This compound has a methyl group on the benzothiazole ring and is used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C14H10BrN3OS

Molecular Weight

348.22 g/mol

IUPAC Name

4-amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H10BrN3OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19)

InChI Key

GLTFQWJCSYZGTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)N

Origin of Product

United States

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